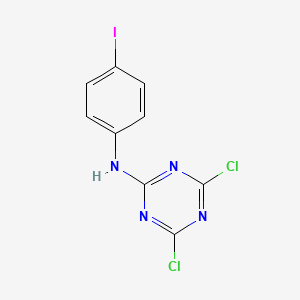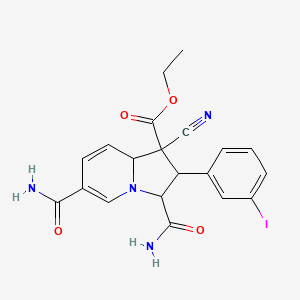![molecular formula C21H16Cl2N2O2 B11097176 N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B11097176.png)
N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a valuable subject of study in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide typically involves the following steps:
Formation of Intermediate Compounds: The initial step involves the reaction of 3-chloroaniline with 2-chlorobenzoyl chloride to form an intermediate compound.
Condensation Reaction: This intermediate is then subjected to a condensation reaction with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Purification: The final product is purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method enhances the efficiency and consistency of the synthesis process. The use of automated systems for monitoring reaction conditions ensures optimal yields and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often employing reagents like lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]acetamide
- N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]propionamide
Uniqueness
Compared to similar compounds, N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide exhibits unique properties due to the presence of the benzamide group. This structural feature enhances its stability and reactivity, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C21H16Cl2N2O2 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-15-9-6-10-16(13-15)24-21(27)19(17-11-4-5-12-18(17)23)25-20(26)14-7-2-1-3-8-14/h1-13,19H,(H,24,27)(H,25,26) |
InChI Key |
PTOAMTXLLFHIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11097095.png)
![Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11097098.png)
![4,6,12,14-tetramethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11097106.png)
![2-(2-Chloro-4-nitro-anilino)ethyl-[2-(4-methylfurazan-3-yl)oxyethyl]amine](/img/structure/B11097112.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11097127.png)
![N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11097130.png)

![4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11097142.png)

![N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B11097149.png)
![3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B11097161.png)
![3-bromo-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11097165.png)
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11097182.png)
![2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11097183.png)
